molecular formula C19H17N3O3S B6598811 Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- CAS No. 215917-77-4

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-

Cat. No.: B6598811
CAS No.: 215917-77-4
M. Wt: 367.4 g/mol
InChI Key: BGLZECVIKIGPIF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS No. 215917-77-4) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenylurea group at the ortho position of the phenyl ring. Its molecular formula is C₁₉H₁₇N₃O₃S, with an average molecular weight of 367.423 . The compound is systematically named N-[2-(3-Phenylureido)phenyl]benzenesulfonamide, reflecting its structural features: a benzenesulfonamide backbone linked to a phenylurea moiety via the amino group at the 2-position of the phenyl ring . Regulatory documents highlight its identification under PMN P–18–276, subjecting it to significant new use reporting requirements in industrial applications .

Properties

IUPAC Name

1-[2-(benzenesulfonamido)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17N3O3S/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-26(24,25)16-11-5-2-6-12-16/h1-14,22H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZECVIKIGPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020194
Record name Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
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Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

215917-77-4
Record name N-[2-[[(Phenylamino)carbonyl]amino]phenyl]benzenesulfonamide
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Record name Benzenesulfonamide, N-(2-(((phenylamino)carbonyl)amino)phenyl)-
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Record name Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
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Record name Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
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Record name N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide
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Preparation Methods

Step 1: Synthesis of N-(2-Aminophenyl)benzenesulfonamide

The initial intermediate, N-(2-aminophenyl)benzenesulfonamide, is prepared through nucleophilic substitution. In this reaction, 2-aminophenylamine reacts with benzenesulfonyl chloride in the presence of a tertiary amine base such as triethylamine. The base neutralizes hydrochloric acid generated during the reaction, driving the process to completion.

Reaction conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–5°C (initial), then room temperature

  • Molar ratio: 1:1 (amine to sulfonyl chloride)

  • Reaction time: 4–6 hours

The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents.

Step 2: Urea Formation via Phenyl Isocyanate Reaction

The second stage involves reacting N-(2-aminophenyl)benzenesulfonamide with phenyl isocyanate to form the urea linkage. This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.

Reaction conditions:

  • Solvent: Dry DCM or dimethylformamide (DMF)

  • Temperature: Room temperature (25°C)

  • Molar ratio: 1:1.1 (amine to isocyanate)

  • Reaction time: 2–3 hours

Excess phenyl isocyanate is avoided to prevent diurea formation. The product is isolated by quenching with ice water, followed by extraction with DCM and drying over anhydrous sodium sulfate.

Industrial-Scale Production Methods

Industrial manufacturing scales the above synthesis while optimizing for yield, safety, and cost-efficiency. Key modifications include:

Continuous Flow Reactor Systems

Tubular reactors with in-line mixing replace batch processes, enhancing heat dissipation and reducing reaction times. For example:

  • Sulfonylation step: Residence time reduced to 30 minutes at 10°C

  • Urea formation: Achieved in 45 minutes using micromixers

Solvent Recovery Systems

Closed-loop distillation units recover >95% of DCM and DMF, minimizing waste.

Process Analytical Technology (PAT)

Real-time monitoring via FT-IR and HPLC ensures intermediate quality, with automated feedback adjusting reagent feed rates.

Purification and Characterization Techniques

Recrystallization Optimization

The final compound is recrystallized from a 3:1 v/v ethanol/water mixture, achieving >99% purity. Cooling gradients (1°C/min) produce uniform crystals ideal for pharmaceutical applications.

Chromatographic Methods

Preparative HPLC with a C18 column and acetonitrile/water mobile phase resolves trace impurities (<0.1%).

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 14H, aromatic)

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (S=O)

Challenges and Optimization Strategies

Byproduct Formation

Diurea derivatives may form if phenyl isocyanate is in excess. Mitigation strategies include:

  • Strict stoichiometric control (1:1.05 ratio)

  • Addition of molecular sieves to absorb excess isocyanate

Reaction Exotherm Management

Jacketed reactors maintain temperatures during sulfonylation, preventing thermal degradation.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) improves green chemistry metrics while maintaining yield.

Comparative Analysis of Synthetic Approaches

ParameterLaboratory-ScaleIndustrial-Scale
Yield68–72%85–88%
Purity95–97%99.5%
Reaction Time8–9 hours2.5 hours
Solvent Consumption50 L/kg product8 L/kg product

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives are explored for their potential as antibacterial agents and anticancer drugs . Their ability to inhibit specific enzymes involved in tumor growth has been a significant focus of research:

  • Enzyme Inhibition : Particularly as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes.
  • Anticancer Properties : Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, showcasing their therapeutic potential.

The compound exhibits various biological activities:

  • Antimicrobial Effects : Research indicates effectiveness against certain bacterial strains.
  • Enzyme Interaction Studies : Investigations into how the compound interacts with biological targets have provided insights into its mechanism of action, particularly in inhibiting enzyme activity.

Industrial Applications

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is also used in industrial settings:

  • Material Development : As a precursor for creating new materials.
  • Chemical Manufacturing : Utilized in synthesizing other industrial chemicals .

Case Studies and Research Findings

Several studies have documented the efficacy of Benzenesulfonamide derivatives in various applications:

  • Inhibition of Carbonic Anhydrase : Research has shown that these compounds can effectively bind to the active sites of carbonic anhydrase enzymes, blocking their activity and influencing cellular processes dependent on these enzymes.
  • Antimicrobial Activity Assessment : Various studies have tested the compound against different bacterial strains, revealing promising results that suggest potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its phenylurea substituent , which differentiates it from other benzenesulfonamides. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
N-[2-[[(Phenylamino)carbonyl]amino]phenyl]-benzenesulfonamide C₁₉H₁₇N₃O₃S 367.423 Phenylurea at ortho position
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide C₂₀H₁₇NO₃S 367.42 Benzoyl and methyl groups
2-Amino-N-butyl-N-phenylbenzenesulfonamide C₁₆H₂₀N₂O₂S 304.407 Butyl and phenylamino groups
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide C₂₄H₂₀N₂O₂S 400.493 Diphenyl and anilino groups
4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolyl-benzenesulfonamide C₁₅H₁₃N₃O₃S₂ 347.41 Furanyl-ethylidene and thiazolyl groups
Key Observations:

Electron-Withdrawing/Donating Groups : The benzoyl group in N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide introduces electron-withdrawing effects, altering reactivity compared to the electron-rich phenylurea in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Key Functional Impact
Target Compound 3.2 ~0.1 (DMSO) 215–220 (decomposes) High polarity due to urea linkage
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide 3.8 ~0.3 (DMSO) 180–185 Moderate polarity from benzoyl
2-Amino-N-butyl-N-phenylbenzenesulfonamide 2.5 ~1.5 (Water) 150–155 Increased hydrophilicity from amino
4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolyl-benzenesulfonamide 2.1 ~0.05 (DMSO) 210–215 Heterocyclic groups reduce solubility
Key Observations:
  • The target compound’s urea group increases polarity, resulting in lower solubility in nonpolar solvents compared to analogs like N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide .
  • The butyl chain in 2-amino-N-butyl-N-phenylbenzenesulfonamide enhances hydrophobicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity

Overview

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS No. 215917-77-4) is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide group and a phenylureido moiety. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₉H₁₇N₃O₃S
  • Molecular Weight : 357.42 g/mol
  • Structure : The compound features a sulfonamide group attached to a phenyl ring, further substituted with an amide functional group.

Enzyme Inhibition

Benzenesulfonamide derivatives are primarily recognized for their role as enzyme inhibitors, particularly targeting carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, inhibiting its activity and affecting cellular processes dependent on carbonic anhydrase.

Anticancer Properties

Research indicates that benzenesulfonamide derivatives demonstrate potential anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of specific cancer cell lines. A notable study highlighted the synthesis of phenylalanine derivatives with benzenesulfonamide terminal moieties as HIV-1 capsid assembly inhibitors, showcasing their antiviral potential alongside anticancer properties .

Antimicrobial Activity

The antimicrobial effects of benzenesulfonamide compounds have also been documented. These compounds exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies and Research Findings

  • Cardiovascular Effects :
    • A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular applications .
  • Docking Studies :
    • Theoretical studies using docking simulations have indicated that some benzenesulfonamide derivatives may interact with calcium channels, influencing blood pressure regulation. This interaction highlights the compound's potential role in cardiovascular health .
  • Antiviral Activity :
    • A series of phenylalanine derivatives containing benzenesulfonamide were synthesized and evaluated for their antiviral activity against HIV-1. The study included structure-activity relationship (SAR) analyses and demonstrated promising results in inhibiting viral replication .

Comparative Analysis

To better understand the uniqueness of benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] within its class, a comparison with similar compounds is essential:

Compound NameStructureUnique Aspects
SulfanilamideC₆H₈N₂O₂SFirst sulfonamide antibiotic; widely studied for antibacterial properties.
Indisulam (E7070)C₁₃H₁₃N₃O₄SAnticancer agent that inhibits carbonic anhydrase; shows promise in combination therapies.
SLC-0111C₁₃H₁₅N₃O₄SSelective inhibitor of carbonic anhydrase IX; currently under investigation for cancer treatment.

Q & A

Q. How can researchers confirm the structural identity of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- during synthesis?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of aromatic protons, sulfonamide (–SO2_2NH–), and urea (–NHCONH–) moieties.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns consistent with the compound’s architecture.
  • Hinsberg Test: Use benzenesulfonyl chloride to distinguish primary/secondary amines (if present) via solubility differences in alkaline media .

Q. What are the recommended protocols for synthesizing this compound in academic settings?

  • Methodological Answer:
  • Step 1: React 2-aminophenylurea derivatives with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide bond.
  • Step 2: Optimize reaction temperature (40–60°C) and solvent (e.g., dichloromethane or THF) to enhance yield.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>95%) .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer:
  • Solubility: Use a tiered solvent approach (DMSO for stock solutions, followed by dilution in PBS or cell culture media). Monitor for precipitation via dynamic light scattering.
  • Stability: Conduct kinetic studies in buffer (pH 7.4) and cell media at 37°C, quantifying degradation by LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • Radioligand Binding Assays: Use 3H^3H-labeled analogs to quantify binding affinity (Kd_d) for receptors like beta3-adrenoceptors.
  • Functional Assays: Measure cAMP production or calcium flux in transfected cell lines (e.g., CHO-K1) to assess agonism/antagonism.
  • Mutagenesis: Identify critical binding residues by introducing point mutations in target proteins .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Evaluate bioavailability, plasma half-life, and tissue distribution in rodent models.
  • Metabolic Stability: Incubate with liver microsomes to identify metabolites (e.g., cytochrome P450-mediated oxidation).
  • Prodrug Design: Modify labile functional groups (e.g., urea or sulfonamide) to enhance metabolic resistance .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer:
  • Systematic Substitution: Introduce electron-withdrawing/donating groups (e.g., –NO2_2, –OCH3_3) on the phenyl rings to modulate electronic effects.
  • Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications.
  • Bioisosteric Replacement: Replace the urea moiety with carbamate or thiourea to assess impact on potency .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to handling this compound under significant new use rules (SNURs)?

  • Methodological Answer:
  • EPA Compliance: Adhere to 40 CFR §721.11377 for reporting requirements (e.g., industrial processing, disposal).
  • Safety Protocols: Use fume hoods for synthesis, PPE (gloves, lab coats), and waste segregation for sulfonamide-containing byproducts .

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